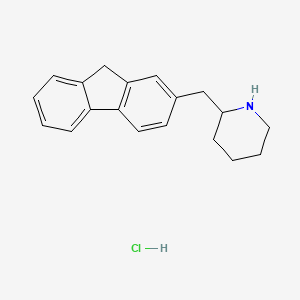
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride is a compound that combines the structural features of fluorenyl and piperidine moieties The fluorenyl group is known for its rigidity and aromaticity, while the piperidine ring is a six-membered heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-ylmethyl)piperidine typically involves the reaction of 9H-fluorene with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 9H-fluorene is first converted to a suitable leaving group, such as a halide, and then reacted with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt form is often prepared by treating the free base with hydrochloric acid, which improves its solubility and stability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: Both the fluorenyl and piperidine moieties can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone, while reduction of the piperidine ring can produce various piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic and heterocyclic compounds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride involves its interaction with molecular targets through its fluorenyl and piperidine moieties. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen, used in various chemical and pharmaceutical applications.
Fluorene: An aromatic hydrocarbon with a rigid structure, used in the synthesis of organic materials and as a precursor to other compounds.
Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride is unique due to the combination of the fluorenyl and piperidine moieties, which imparts distinct chemical and biological properties. The presence of both aromatic and heterocyclic features allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
89803-65-6 |
|---|---|
Molekularformel |
C19H22ClN |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-2-7-18-15(5-1)13-16-11-14(8-9-19(16)18)12-17-6-3-4-10-20-17;/h1-2,5,7-9,11,17,20H,3-4,6,10,12-13H2;1H |
InChI-Schlüssel |
PPMYMLSLROTAJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


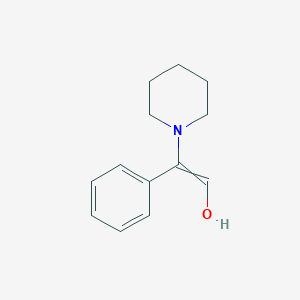
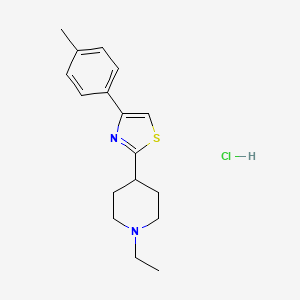
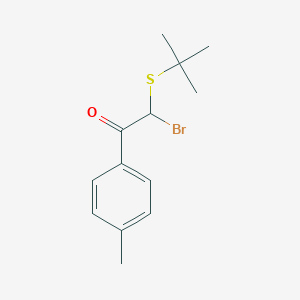
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
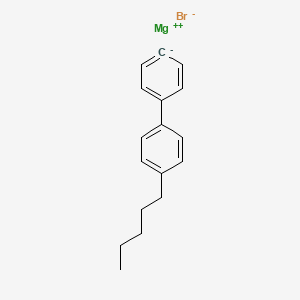
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
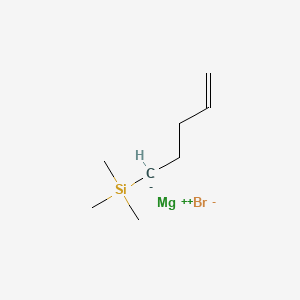
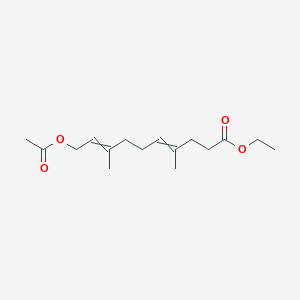
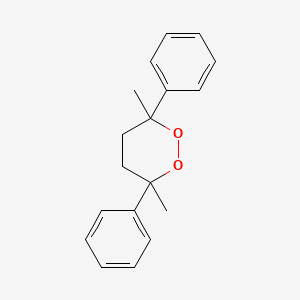
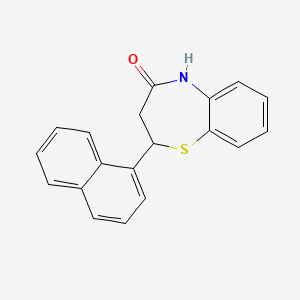
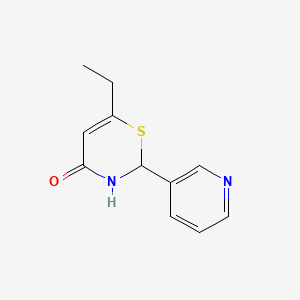
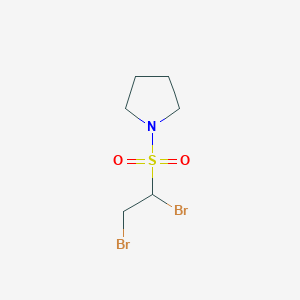
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
